molecular formula C5H7N3O2 B133756 5-Methylisoxazole-3-carbohydrazide CAS No. 62438-03-3

5-Methylisoxazole-3-carbohydrazide

Cat. No.: B133756
CAS No.: 62438-03-3
M. Wt: 141.13 g/mol
InChI Key: MKVLYUIHTXXSHQ-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3-carbohydrazide is a chemical compound with the molecular formula C₅H₇N₃O₂. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Mechanism of Action

Target of Action

5-Methylisoxazole-3-carbohydrazide is a compound with a five-membered heterocyclic moiety , suggesting a broad range of potential targets.

Mode of Action

Isoxazole compounds are known to bind to biological targets based on their chemical diversity . This interaction can lead to various changes in the target, affecting its function and potentially leading to therapeutic effects.

Biochemical Pathways

Isoxazole compounds are known to interact with various biological targets, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 14113 g/mol , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Isoxazole compounds are known to bind to various biological targets, leading to changes in their function . These changes can have various downstream effects, potentially leading to therapeutic outcomes.

Biochemical Analysis

Biochemical Properties

5-Methylisoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) enzymes, which are crucial in neurological disorders . The compound acts as an inhibitor for both MAO-A and MAO-B enzymes, affecting the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate selective gene expression in Caco-2 cells, similar to the reference drug Leflunomide . This regulation impacts various cellular functions, including immune responses and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This inhibition is crucial for its potential therapeutic applications in treating neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enzyme inhibition and regulation of gene expression . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites, particularly in the context of neurotransmitter metabolism . The compound’s interactions with monoamine oxidase enzymes are crucial for its role in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its interactions with enzymes and proteins, impacting its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in refluxing methanol for several hours . Another method involves the reaction of 5-methylisoxazole-3-carboxylic acid ester with benzylhydrazine in an aprotic organic solvent in the presence of an organic base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

5-Methylisoxazole-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other isoxazole derivatives .

Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLYUIHTXXSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316753
Record name 5-methylisoxazole-3-carbohydrazide
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62438-03-3
Record name 5-Methyl-3-isoxazolecarboxylic acid hydrazide
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Record name NSC 306459
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Record name 62438-03-3
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Record name 5-methylisoxazole-3-carbohydrazide
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Record name 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-methylisoxazole-3-carboxylate (3.0 g, 19 mmol) in methanol (30 ml) at 0° C. under nitrogen was added hydrazine hydrate (3.04 g, 95 mmol) over 0.3 h. The reaction was stirred at 0° C. for 0.25 h and at RT for 1 h. The white precipitate was filtered off and washed with methanol to give the title-compound (0.78 g, 29%) as a white solid, 1H NMR (250 MHz, CDCl3) δ 2.41 (3H, d, J=0.8 Hz, CH3), 4.07 (2H, br s, NH2), 6.44 (1H, q, J=0.8 Hz, Ar—H), 7.99 (1H, br s, N—H); MS (ES+) m/e 142 [MH]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

As described for example 112a, 5-methyl-isoxazole-3-carboxylic acid methyl ester in butanol was reacted with hydrazine hydrate (2 equivalents) at 100° C. for 2 h. Evaporation of all volatiles and chromatography (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1) afforded the title compound as a white solid (yield: 64%). 1H-NMR (300 MHz, DMSO): δ=2.44 (d, J=1 Hz, 3H), 4.57 (s, 2H), 6.52 (d, J=1 Hz, 1H), 9.94 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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